2,4-Dichlorobenzylidenemalononitrile
Overview
Description
2,4-Dichlorobenzylidenemalononitrile is a chemical compound that is structurally related to benzylidenemalononitrile (BMN) derivatives. These compounds are of interest due to their various applications, including their use as riot-control agents. The structure of these compounds is characterized by the presence of a benzylidene group attached to a malononitrile moiety, which can be further substituted with various functional groups to alter their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of BMN derivatives, such as 2,4-Dichlorobenzylidenemalononitrile, typically involves the reaction of malononitrile with an aldehyde or ketone in the presence of a catalyst. For example, the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles, which share a similar malononitrile group, was achieved using azido kojic acid and various 2-arylidinemalononitriles in ethanol with NH4Cl as a catalyst . Similarly, the synthesis of 2-amino-3-benzyl-3,5-dicyano-6-methoxy-4-phenyl-3,4-dihydropyridines from benzylmalononitriles and benzylidenemalononitrile has been described, demonstrating the versatility of the malononitrile group in heterocyclic compound synthesis .
Molecular Structure Analysis
The molecular structure of BMN derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H, 13C NMR spectroscopy, and in some cases, X-ray crystallography. For instance, the structural characterization of a compound based on Kojic acid was confirmed by X-ray crystallography, which revealed the formation of a dimer via weak intermolecular hydrogen bonds . The structure of 7,8-Dichloro-2,3-diphenylquinoxaline, a related dichloro compound, was determined using X-ray crystallography at low temperatures, highlighting the importance of structural analysis in understanding the properties of these compounds .
Chemical Reactions Analysis
The reactivity of BMN derivatives can be studied by examining their interactions with various chemical agents. For example, the structure-biological activity relationship of BMN analogues was investigated by examining their reactivity with dimethylaminoethyl mercaptans (DEAEMs), which simulate the protein-SH group. This type of study helps to understand the factors responsible for the sensory irritation caused by these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of BMN derivatives, such as 2,4-Dichlorobenzylidenemalononitrile, are crucial for their application and environmental fate. The hydrophobicity, vapor pressure, and molecular size are some of the properties that have been studied. For instance, the hydrophobicity was determined using high-performance liquid chromatography (HPLC), and the vapor pressures were measured by a static method using an isoteniscope. These properties are significant in assessing the irritancy and environmental behavior of the compounds . Additionally, the optical properties of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, were investigated using UV–vis absorption and fluorescence spectroscopy, which can provide insights into the electronic structure and potential applications of these materials .
Scientific Research Applications
Electro-Optic Properties
2,4-Dichlorobenzylidenemalononitrile is integral in the synthesis of novel Y-type polyurethanes with applications in nonlinear optical (NLO) devices. These polyurethanes exhibit high thermal stability and are soluble in common organic solvents, making them suitable for NLO device applications (Lee, Bang, Kang, & Park, 2004). Additionally, similar research involving 2,4-Dichlorobenzylidenemalononitrile has led to the development of novel Y-type polyesters with enhanced thermal stability, contributing to the advancement of NLO technologies (Kim, Lee, & Lee, 2008).
Molecular Structure Analysis
The compound has been a subject of interest in molecular structure analysis. The crystal structure of 2,4-Dichlorobenzylidenemalononitrile has been determined using X-ray crystallographic analysis, providing insights into its molecular configuration, which is essential for understanding its chemical reactivity and potential applications (Williams & Wright, 1973).
Chemical Detection and Determination
In terms of chemical analysis, 2,4-Dichlorobenzylidenemalononitrile has been used in developing methods for the selective detection and quantitative determination of CS and its chemical relatives. This has implications in environmental monitoring and forensic investigations (Binev, Binev, & Juchnovski, 2002).
Synthesis of Chemical Compounds
The use of 2,4-Dichlorobenzylidenemalononitrile extends to the synthesis of various chemical compounds. For instance, its involvement in reactions with methyl 2,4-dioxobutanoates leads to the creation of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, which are structural components for the synthesis of diverse carbo- and heterocycles (Sheverdov et al., 2012).
Chemical Agents in Law Enforcement
2,4-Dichlorobenzylidenemalononitrile has also been studied in the context of its use as a chemical agent by law enforcement in controlling civil disorders. This research focuses on understanding the spatial and temporal concentration of the chemical under different conditions, contributing to safer and more effective management tactics in law enforcement (Subošić, Jaćimovski, & Jovanov, 2022)
Safety And Hazards
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZSQGJZJMCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183869 | |
Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzylidenemalononitrile | |
CAS RN |
2972-76-1 | |
Record name | 2,4-Dichlorobenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2972-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzylidenemalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzylidenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorobenzylidenemalononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRS4QV9QRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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